Cas no 88271-13-0 (Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-)

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- structure
88271-13-0 structure
Product Name:Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
CAS-Nr.:88271-13-0
MF:C6H12O3
MW:132.157682418823
CID:639169
PubChem ID:12747763
Update Time:2025-10-31

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
    • Butanoic acid, 2-hydroxy-, ethyl ester, (S)- (ZCI)
    • Ethyl (2S)-2-hydroxybutanoate (ACI)
    • (-)-2-Hydroxybutyric acid ethyl ester
    • (S)-Ethyl 2-hydroxybutanoate
    • KWWOQRSLYPHAMK-YFKPBYRVSA-N
    • (S)-Ethyl2-hydroxybutanoate
    • (2S)-2-Hydroxybutyric acid ethyl ester
    • E78252
    • 88271-13-0
    • SCHEMBL3360225
    • MFCD22418998
    • ethyl (2S)-2-hydroxybutanoate
    • 2-hydroxy-butyric acid ethyl ester
    • DTXSID70508801
    • ethyl (3s)-hydroxybutanoate
    • EN300-719581
    • BS-52574
    • Inchi: 1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
    • InChI-Schlüssel: KWWOQRSLYPHAMK-YFKPBYRVSA-N
    • Lächelt: C(=O)(OCC)[C@@H](O)CC

Berechnete Eigenschaften

  • Genaue Masse: 132.078644241g/mol
  • Monoisotopenmasse: 132.078644241g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 90.3
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topologische Polaroberfläche: 46.5Ų

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM336328-1000g
(2S)-2-Hydroxybutyric acid ethyl ester
88271-13-0 95%+
1000g
$18254 2021-06-09
Chemenu
CM336328-1000g
(2S)-2-Hydroxybutyric acid ethyl ester
88271-13-0 95%+
1000g
$*** 2023-05-29
eNovation Chemicals LLC
Y1251968-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
5g
$165 2024-06-07
eNovation Chemicals LLC
Y1251968-250mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
250mg
$60 2025-02-20
eNovation Chemicals LLC
Y1251968-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
5g
$165 2025-02-20
eNovation Chemicals LLC
Y1251968-1g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
1g
$80 2025-02-20
Enamine
EN300-719581-1.0g
ethyl (2S)-2-hydroxybutanoate
88271-13-0 95%
1g
$0.0 2023-06-07
1PlusChem
1P004C0N-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 98%
5g
$124.00 2024-04-20
A2B Chem LLC
AC01399-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 98%
5g
$114.00 2024-04-19
Aaron
AR004C8Z-100mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 98%
100mg
$11.00 2025-01-22

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc… Solvents: Tetrahydrofuran
Referenz
Chiral synthesis via organoboranes. 15. Selective reductions. 42. Asymmetric reduction of representative prochiral ketones with potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1988, 53(6), 1231-8

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  reflux
Referenz
Dynamic Kinetic Resolution of α-Substituted β-Ketoesters Catalyzed by Baeyer-Villiger Monooxygenases: Access to Enantiopure α-Hydroxy Esters
Rioz-Martinez, Ana; et al, Angewandte Chemie, 2011, 50(36), 8387-8390

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 -
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Referenz
Bidentate chelation-controlled asymmetric synthesis of α-hydroxy esters based on the glycolate enolate alkylation
Jung, Ju Eun; et al, Tetrahedron Letters, 2000, 41(11), 1793-1796

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc…
Referenz
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Glucose Solvents: Water ;  5 h, 28 °C
Referenz
Reductive biotransformation of carbonyl compounds. Application of fungus, Geotrichum sp. G38 in organic synthesis
Gu, Jianxin; et al, Tetrahedron, 1993, 49(26), 5805-16

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Referenz
Bidentate chelation-controlled asymmetric synthesis of α-hydroxy esters based on the glycolate enolate alkylation
Jung, Ju Eun; et al, Tetrahedron Letters, 2000, 41(11), 1793-1796

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: NADPH ,  Oxygen Catalysts: Baeyer-Villiger monooxygenase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.2 Reagents: Ethyl acetate
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  reflux
Referenz
Dynamic Kinetic Resolution of α-Substituted β-Ketoesters Catalyzed by Baeyer-Villiger Monooxygenases: Access to Enantiopure α-Hydroxy Esters
Rioz-Martinez, Ana; et al, Angewandte Chemie, 2011, 50(36), 8387-8390

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Haloalkane dehalogenase Solvents: Dimethyl sulfoxide ,  Water ;  150 min, pH 8.2, 21 °C
Referenz
Preparation of optically pure haloalkanes and alcohols by kinetic resolution using haloalkane dehalogenases
Prokop, Zbynek; et al, Practical Methods for Biocatalysis and Biotransformations 2, 2012, 301, 301-307

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Raw materials

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Preparation Products

Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD